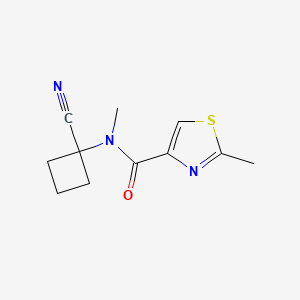
N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide, also known as CTB or Cycloset, is a synthetic compound that has been extensively studied in scientific research. It belongs to the class of thiazole carboxamides and has been found to have potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide is not fully understood. It is believed to act by modulating the activity of various signaling pathways involved in cell growth and survival. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has been shown to increase the expression of glucose transporters and improve glucose uptake in skeletal muscle and adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been extensively studied in scientific research and its pharmacological properties are well characterized. However, N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide also has some limitations for use in laboratory experiments. It is a relatively complex molecule that requires careful handling and storage. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide is also expensive compared to other compounds that are commonly used in laboratory experiments.
Orientations Futures
There are several future directions for research on N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide. One potential application is in the treatment of cancer. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been shown to have anti-tumor properties and could be developed as a potential anti-cancer drug. Another potential application is in the treatment of neurodegenerative diseases. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been shown to have neuroprotective effects and could be developed as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. Finally, N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide could be further studied for its potential applications in the treatment of diabetes and metabolic disorders.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide involves the reaction of 4-bromo-2-methylthiazole with 1-cyanocyclobutane in the presence of a palladium catalyst. The resulting intermediate is then reacted with N,N-dimethylacetamide to obtain the final product. The synthesis of N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8-13-9(6-16-8)10(15)14(2)11(7-12)4-3-5-11/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJOARAXFKKYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~6~-butyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3003887.png)
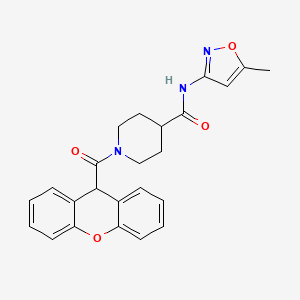
methanone](/img/structure/B3003890.png)
![3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline](/img/structure/B3003891.png)
![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003892.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B3003893.png)
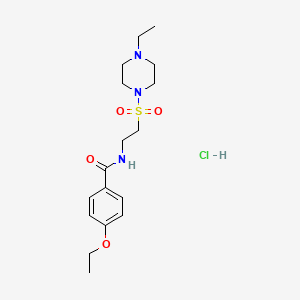
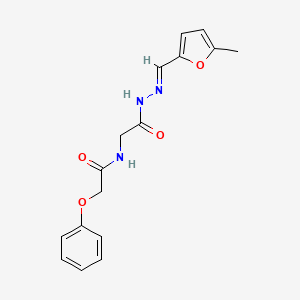
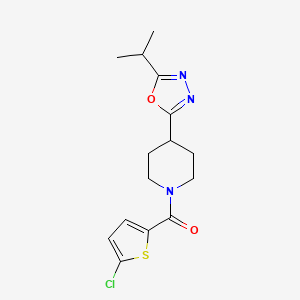
![3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003898.png)
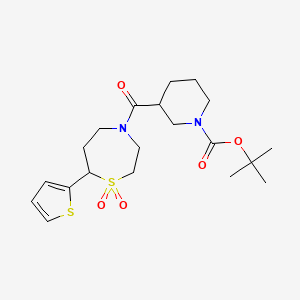
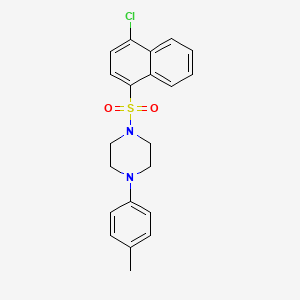
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3003906.png)
